Comparative Antimicrobial Efficacy Against Multidrug-Resistant Bacteria
A specific pimarane derivative, diaporthein B, demonstrated exceptionally potent and selective antimycobacterial activity against Mycobacterium tuberculosis H37Rv, significantly outperforming its close structural analog diaporthein A [1]. This head-to-head comparison illustrates how minor structural modifications within the pimarane class lead to dramatic differences in potency, with a 64-fold increase in activity for diaporthein B. Furthermore, another pimarane derivative exhibited antimicrobial activity comparable to the clinical reference antibiotic amikacin against Klebsiella pneumoniae [2].
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3.1 µg/mL |
| Comparator Or Baseline | Diaporthein A (MIC = 200 µg/mL) |
| Quantified Difference | Approximately 64-fold lower MIC (higher potency) |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv |
Why This Matters
This 64-fold difference in potency demonstrates that specific pimarane derivatives, not the general class, are essential for achieving high-efficacy antimycobacterial outcomes, directly impacting lead compound selection.
- [1] Diaporthein B (2) strongly inhibited the growth of Mycobacterium tuberculosis with the MIC value of 3.1 μg/mL, while diaporthein A (1) showed only mild activity (MIC value of 200 μg/mL). View Source
- [2] New pimarane diterpenoids with antibacterial activity from fungus Arthrinium sp. ZS03. ... 7 demonstrated inhibitory activity against Klebsiella pneumoniae, comparable to the reference antibiotic amikacin, with a minimum inhibitory concentration (MIC) of 8 μg·mL-1. View Source
